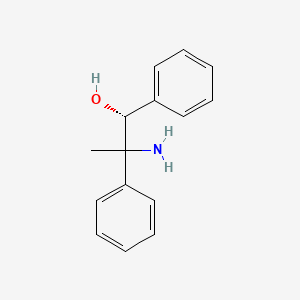

(R)-2-Amino-1,2-diphenyl-1-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-1,2-diphenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, two phenyl groups, and a hydroxyl group attached to a propanol backbone. Its chiral nature means it exists in two enantiomeric forms, with the ®-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1,2-diphenyl-1-propanol typically involves the reduction of the corresponding ketone, 2-Amino-1,2-diphenyl-1-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The choice of reducing agent and reaction conditions can influence the yield and purity of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-1,2-diphenyl-1-propanol may involve the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer. Techniques such as asymmetric hydrogenation or enzymatic reduction are commonly employed to achieve high enantiomeric excess and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-1,2-diphenyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 2-Amino-1,2-diphenyl-1-propanone.

Reduction: 2-Amino-1,2-diphenylpropane.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

®-2-Amino-1,2-diphenyl-1-propanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It has potential therapeutic applications, particularly in the development of chiral drugs.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-1,2-diphenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-Amino-1,2-diphenyl-1-propanol: The enantiomer of the ®-form, with different biological activity and properties.

2-Amino-1,2-diphenyl-1-propanone: The ketone form, which can be reduced to produce the ®-2-Amino-1,2-diphenyl-1-propanol.

2-Amino-1,2-diphenylpropane: The fully reduced form, lacking the hydroxyl group.

Uniqueness: ®-2-Amino-1,2-diphenyl-1-propanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer specific reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds.

Biological Activity

(R)-2-Amino-1,2-diphenyl-1-propanol, also known as (R)-(+)-2-amino-1,1-diphenyl-1-propanol, is a chiral amino alcohol that has garnered significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO |

| Molar Mass | 227.3 g/mol |

| Density | 1.112 g/cm³ (predicted) |

| Melting Point | 102-105 °C (lit.) |

| pKa | 11.25 (predicted) |

| CAS Number | 78603-93-7 |

The compound features a chiral center and contains both amino and hydroxyl functional groups, which contribute to its biological activity and versatility in chemical reactions .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor binding studies. The unique chiral structure allows it to interact specifically with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to diverse biological effects such as:

- Receptor Modulation : The compound can influence neurotransmitter systems by binding to specific receptors.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Cytotoxicity and Anticancer Potential

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study Example :

A study conducted on the cytotoxicity of this compound revealed that it effectively induced apoptosis in human cancer cells through the activation of caspase pathways. The results highlighted its promise as a lead compound for further development in cancer therapy .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. It has been suggested that this compound may protect neuronal cells from oxidative stress and excitotoxicity.

Research Findings :

In vitro studies demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Applications in Synthesis and Industry

Due to its chiral nature, this compound serves as an important building block in asymmetric synthesis. It is used in the production of enantiomerically pure compounds that are crucial for pharmaceutical applications.

Synthesis Pathways

The compound can be synthesized through various methods, including enzymatic transformations that yield high enantiomeric excess. These synthetic pathways are valuable for producing other biologically active compounds .

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(1R)-2-amino-1,2-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14-,15?/m1/s1 |

InChI Key |

ZGULRCHLTOMBNJ-GICMACPYSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)([C@@H](C2=CC=CC=C2)O)N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.